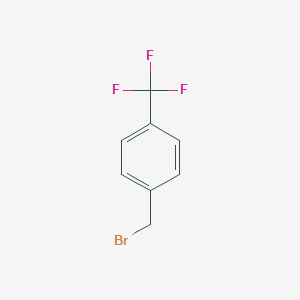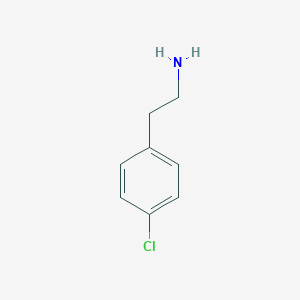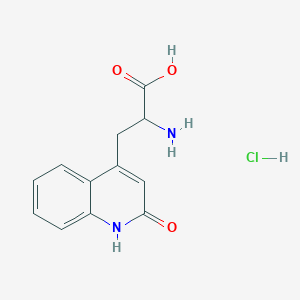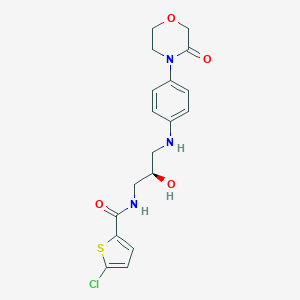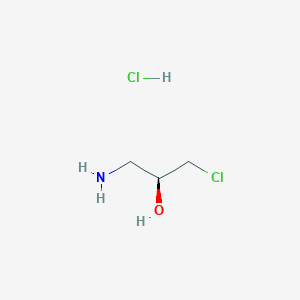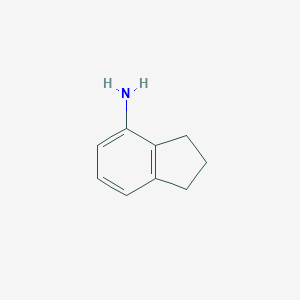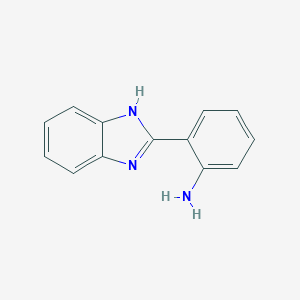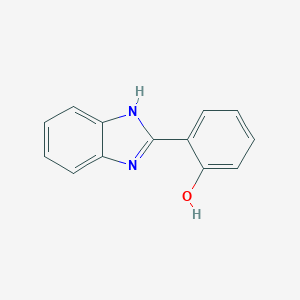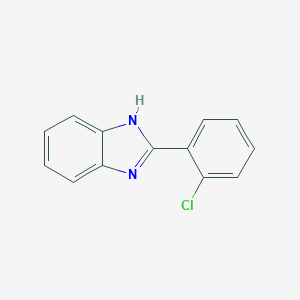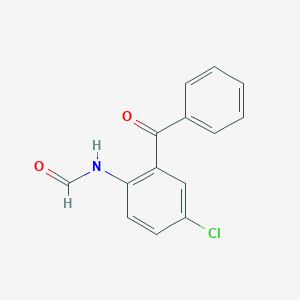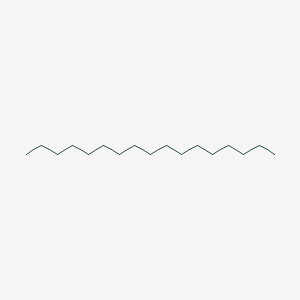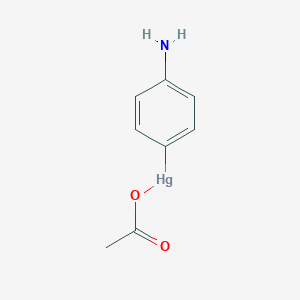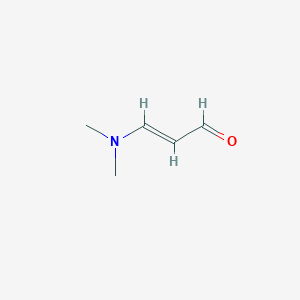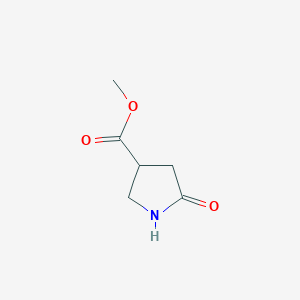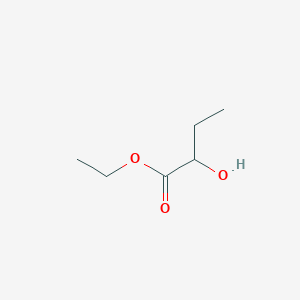
Ethyl 2-hydroxybutanoate
説明
Synthesis Analysis
The synthesis of Ethyl 2-hydroxybutanoate and its derivatives involves multiple methods, including enzymatic and chemical pathways. One approach involves the use of whole recombinant cells of Escherichia coli expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, achieving high yields and enantiomeric excesses (Yamamoto et al., 2002). Another method involves the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, showcasing the influence of reaction temperature on the hydrogenation process (Meng et al., 2008).
Molecular Structure Analysis
The molecular structure of Ethyl 2-hydroxybutanoate and its derivatives is pivotal for their chemical behavior and reactivity. Detailed studies on the structure can reveal insights into the steric and electronic factors that influence their reactivity and potential applications in synthesis.
Chemical Reactions and Properties
Ethyl 2-hydroxybutanoate participates in a variety of chemical reactions, including reductions, oxidations, and esterification, to produce a wide array of products. For instance, the enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate from ethyl 4-cyano-3-oxobutanoate using whole cells demonstrates the compound's versatility in chemical synthesis (Jin & Zhang, 2011).
科学的研究の応用
Wine Aroma and Sensory Characteristics :
- Ethyl 2-hydroxy-3-methylbutanoate enantiomers were studied for their chemical and sensory characteristics in wines. The research found that these compounds do not contribute significantly to the fruity aroma of red wine (Gammacurta et al., 2018).
- Another study on ethyl 3-hydroxybutanoate enantiomers in wine revealed their role in enhancing the perception of fruity aromas, despite their subthreshold concentrations (Lytra et al., 2014).
Synthesis and Biochemical Applications :
- The synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli cells was explored for its relevance in biochemical applications (Yamamoto et al., 2002).
- A study on the enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate highlighted its key role in the synthesis of cholesterol-lowering drugs (Jin & Zhang, 2011).
Chemical Reactions and Enzymatic Studies :
- Investigations on the solution equilibria of bis(2-ethyl-2-hydroxybutanoato(2-))oxochromate(V) provided insights into the behavior of these complexes in different solvents (Branca et al., 1993).
- The enzymatic deracemisation of aliphatic β-hydroxy esters, including ethyl-3-hydroxybutanoate, was researched for obtaining optically pure alcohols, emphasizing the role of reaction condition optimization (Venkataraman & Chadha, 2015).
Pharmaceutical Applications :
- The chemical and enzymatic approaches to synthesizing optically pure ethyl (R)-4-cyano-3-hydroxybutanoate were reviewed, highlighting its importance as a synthon in the production of pharmaceuticals like atorvastatin (You et al., 2013).
特性
IUPAC Name |
ethyl 2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOQRSLYPHAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334629 | |
| Record name | Ethyl 2-Hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxybutanoate | |
CAS RN |
52089-54-0 | |
| Record name | Ethyl 2-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-Hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



